Methyl 6-amino-5-methylnicotinate
Overview
Description
Methyl 6-amino-5-methylnicotinate is a chemical compound with the IUPAC name methyl 6-amino-5-methylnicotinate . It has a molecular weight of 166.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Methyl 6-amino-5-methylnicotinate is1S/C8H10N2O2/c1-5-3-6 (8 (11)12-2)4-10-7 (5)9/h3-4H,1-2H3, (H2,9,10)
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Methyl 6-amino-5-methylnicotinate is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Use in Nicotine-Related Alkaloids
Scientific Field
Summary of the Application
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The compound 6-methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .
Methods of Application or Experimental Procedures
Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) . Chemical analysis confirmed the sample was 6-methylnicotine, racemic, and 98% pure utilizing 1H NMR, chiral UPLC UV, and GC-MS .
Results or Outcomes
The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 2.9 % vs. 85.6 ± 0.6 % for freebase forms) . The QSAR computational pharmacology of 6-methylnicotine is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models . Conventional in vitro toxicology testing (Neutral Red and Ames) demonstrated 6-methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity to the analogous (S) nicotine salt e-liquid formulation .
Synthesis of Histone Deacetylase 3 (HDAC3) Selective Inhibitors
Scientific Field
Summary of the Application
Methyl 6-aminonicotinate has been used in the synthesis of histone deacetylase 3 (HDAC3) selective inhibitors . These inhibitors are being researched for their potential to target breast cancer stem cells .
Methods of Application or Experimental Procedures
The compound can be prepared from 6-aminonicotinic acid by reaction with aqueous hydrogen chloride in methanol under reflux . It then serves as a substrate in the synthesis of the HDAC3 inhibitors .
Results or Outcomes
The synthesized HDAC3 inhibitors have shown potential in targeting breast cancer stem cells . However, more research is needed to confirm these findings and determine the potential therapeutic applications .
Synthesis of Glucokinase Activators
Summary of the Application
Methyl 6-aminonicotinate has also been used as a substrate in the synthesis of glucokinase activators . These compounds are being explored as a new approach to diabetes therapy .
Methods of Application or Experimental Procedures
Similar to the HDAC3 inhibitors, the glucokinase activators can be synthesized using Methyl 6-aminonicotinate . The specific synthesis procedures would depend on the desired glucokinase activator .
Results or Outcomes
The synthesized glucokinase activators have shown promise in preclinical studies . They may represent a new approach to diabetes therapy, but further research is needed to confirm their efficacy and safety .
Synthesis of Pyridine Derivatives
Scientific Field
Summary of the Application
Methyl 6-aminonicotinate is a useful and versatile building block in the synthesis of various important pyridine derivatives . Pyridine derivatives have a wide range of applications in pharmaceuticals, agrochemicals, dyes, and functional materials .
Methods of Application or Experimental Procedures
The specific synthesis procedures would depend on the desired pyridine derivative . Generally, Methyl 6-aminonicotinate can react with different electrophiles to form various substituted pyridine derivatives .
Results or Outcomes
The synthesized pyridine derivatives can have different properties and applications depending on their structure . They can be used in the development of new drugs, agrochemicals, dyes, and functional materials .
Safety And Hazards
properties
IUPAC Name |
methyl 6-amino-5-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVPKANRTZUMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657756 | |
Record name | Methyl 6-amino-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-5-methylnicotinate | |
CAS RN |
1184913-79-8 | |
Record name | Methyl 6-amino-5-methyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184913-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-amino-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.